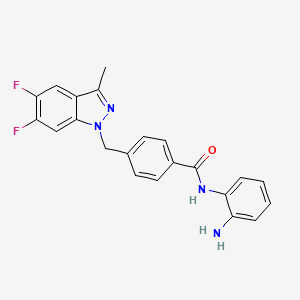
N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide
Overview
Description
N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide is a useful research compound. Its molecular formula is C22H18F2N4O and its molecular weight is 392.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-Aminophenyl)-4-((5,6-difluoro-3-methyl-1H-indazol-1-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following features:
- Molecular Formula : C22H19F2N4O
- Molecular Weight : 394.41 g/mol
- IUPAC Name : this compound
This structure includes an indazole moiety known for its diverse pharmacological properties.
Research indicates that this compound exhibits its biological activity primarily through the inhibition of specific kinases involved in cancer cell proliferation. The compound has been shown to interact with various targets, including:
- Fibroblast Growth Factor Receptors (FGFR) : It acts as a potent inhibitor of FGFR1 and FGFR2, with reported IC50 values in the nanomolar range (e.g., FGFR1: IC50 < 4.1 nM) .
Biological Activity Data
The following table summarizes key biological activity data for this compound:
| Target | IC50 (nM) | Cell Line | Study Reference |
|---|---|---|---|
| FGFR1 | < 4.1 | Various | |
| FGFR2 | 2.0 ± 0.8 | KG1 | |
| ERK1/2 | 9.3 ± 3.2 | HT29 | |
| Antitumor Activity | - | BRAFV600-mutant melanoma |
Case Studies
Several studies have evaluated the antitumor effects of this compound in preclinical models:
- In Vivo Efficacy : In a study involving BRAFV600-mutant melanoma models, this compound demonstrated significant tumor regression when administered at doses up to 400 mg twice daily, indicating its potential as a therapeutic agent in targeted cancer therapy .
- Cellular Mechanism Studies : In vitro assays revealed that the compound effectively inhibited cell proliferation in various cancer cell lines, correlating with its ability to disrupt signaling pathways associated with tumor growth and survival .
Properties
IUPAC Name |
N-(2-aminophenyl)-4-[(5,6-difluoro-3-methylindazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O/c1-13-16-10-17(23)18(24)11-21(16)28(27-13)12-14-6-8-15(9-7-14)22(29)26-20-5-3-2-4-19(20)25/h2-11H,12,25H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXTJESJNPSQUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=CC(=C(C=C12)F)F)CC3=CC=C(C=C3)C(=O)NC4=CC=CC=C4N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















